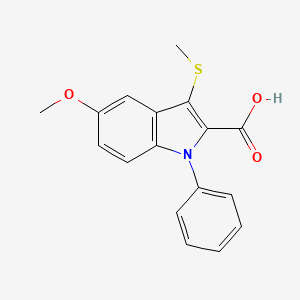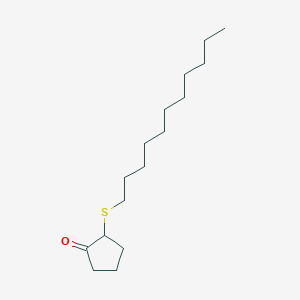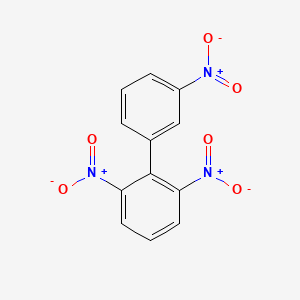
1,1'-Biphenyl, 2,3',6-trinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,3’,6-trinitro- is an organic compound characterized by a biphenyl structure with three nitro groups attached at the 2, 3’, and 6 positions. This compound is part of the nitroaromatic family, known for its applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,3’,6-trinitro- typically involves nitration reactions. The biphenyl core is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2,3’,6-trinitro- follows similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions enhances yield and purity. Safety measures are crucial due to the exothermic nature of nitration reactions and the potential hazards associated with handling concentrated acids.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 2,3’,6-trinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups influence the reactivity of the biphenyl core.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 1,1’-Biphenyl, 2,3’,6-triamino-.
Substitution: Halogenated biphenyl derivatives.
Oxidation: Biphenyl quinones.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,3’,6-trinitro- finds applications in various scientific research fields:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2,3’,6-trinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Redox Reactions: The nitro groups can participate in redox reactions, influencing cellular oxidative stress levels.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with cellular receptors.
Comparación Con Compuestos Similares
1,1’-Biphenyl, 2,3’,6-trinitro- can be compared with other nitroaromatic compounds such as:
2,4,6-Trinitrotoluene (TNT): Similar in having three nitro groups but differs in the core structure (toluene vs. biphenyl).
1,1’-Biphenyl, 2,4’,6-trinitro-: Similar biphenyl structure with nitro groups at different positions.
Nitrobenzene: A simpler structure with a single nitro group on a benzene ring.
The uniqueness of 1,1’-Biphenyl, 2,3’,6-trinitro- lies in its specific substitution pattern, which influences its chemical reactivity and applications.
Propiedades
Número CAS |
106323-81-3 |
|---|---|
Fórmula molecular |
C12H7N3O6 |
Peso molecular |
289.20 g/mol |
Nombre IUPAC |
1,3-dinitro-2-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-4-1-3-8(7-9)12-10(14(18)19)5-2-6-11(12)15(20)21/h1-7H |
Clave InChI |
BFODFMVXJCSKHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


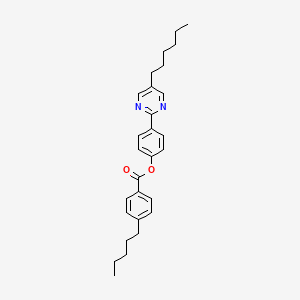
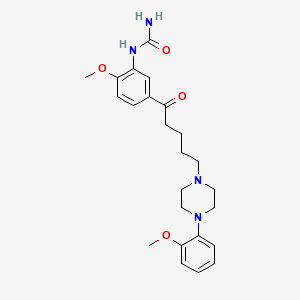
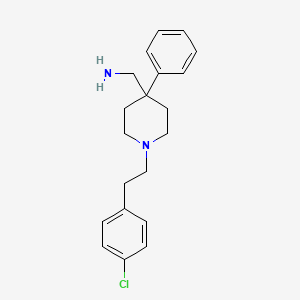
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
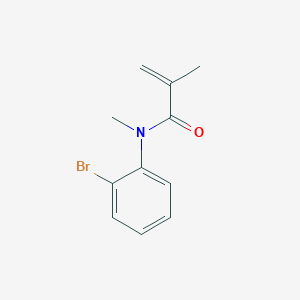
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)
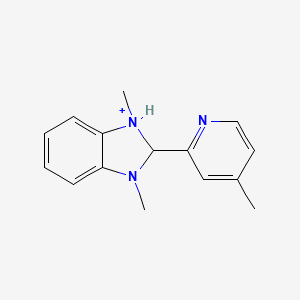
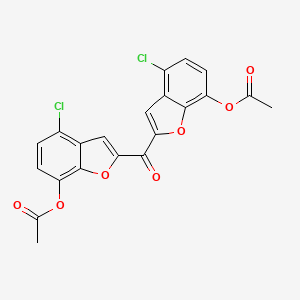
![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
